4-(3-Isobutoxyphenoxy)-piperidine

P2X3 antagonist purinergic signaling pain research

Precision research demands non-substitutable chemistry. 4-(3-Isobutoxyphenoxy)-piperidine (CAS 2270905-10-5) delivers an 80 nM EC50 at P2X3, a unique meta-isobutoxy pharmacophore absent in generic analogs, and distinct CYP3A4/12-LOX liability profiles. Unlike 4-phenoxypiperidine, this scaffold enables SAR-driven optimization and serves as a validated reference for metabolic stability panels. Secure your supply of this essential medicinal chemistry tool to ensure experimental reproducibility and regulatory consistency.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
Cat. No. B8126237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Isobutoxyphenoxy)-piperidine
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=CC=C1)OC2CCNCC2
InChIInChI=1S/C15H23NO2/c1-12(2)11-17-14-4-3-5-15(10-14)18-13-6-8-16-9-7-13/h3-5,10,12-13,16H,6-9,11H2,1-2H3
InChIKeyDTRNAVSMXPAHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Isobutoxyphenoxy)-piperidine: Core Properties and Procurement Baseline for Research-Use Piperidine Derivatives


4-(3-Isobutoxyphenoxy)-piperidine (CAS 2270905-10-5) is a substituted piperidine derivative featuring a 4-phenoxy linkage and a meta-isobutoxy substituent on the phenyl ring . It is a small molecule with molecular formula C15H23NO2 and molecular weight 249.35 g/mol . This compound is primarily utilized as a research intermediate and tool compound in medicinal chemistry, with reported biological activity against the P2X purinoceptor 3 (P2X3) [1] and interactions with cytochrome P450 isoforms [2].

Why Generic 4-(3-Isobutoxyphenoxy)-piperidine Substitution Fails: The Quantitative Case for Verifiable Differentiation


Substitution with generic or closely related piperidine analogs is not scientifically justifiable due to quantifiable differences in target engagement, off-target liability, and structural features that directly impact experimental reproducibility and procurement relevance. The meta-isobutoxy substitution on the phenoxy ring of 4-(3-Isobutoxyphenoxy)-piperidine confers a unique pharmacophore that is absent in unsubstituted 4-phenoxypiperidine and other alkyloxy variants . This structural distinction translates into measurable differences in P2X3 antagonism (EC50 of 80 nM vs. alternative chemotypes with >1 µM potency) [1] and CYP3A4 inhibition liability [2]. Such data substantiate that this compound cannot be substituted by a different CAS number or chemical entity without altering experimental outcomes, regulatory documentation, or supply chain consistency.

4-(3-Isobutoxyphenoxy)-piperidine: Quantitative Differentiation vs. Closest Analogs and In-Class Candidates


P2X3 Antagonist Potency: 80 nM EC50 for 4-(3-Isobutoxyphenoxy)-piperidine vs. Comparator P2X3 Antagonist 34

4-(3-Isobutoxyphenoxy)-piperidine demonstrates P2X3 antagonism with an EC50 of 80 nM in a recombinant rat P2X3 assay expressed in Xenopus oocytes [1]. In comparison, the well-characterized P2X3 antagonist 34 (BLU-5937) exhibits IC50 values of 25 nM (human), 92 nM (rat), and 126 nM (guinea pig) for P2X3 homotrimeric receptors . This positions 4-(3-Isobutoxyphenoxy)-piperidine with comparable or slightly superior potency to the rat P2X3 receptor (80 nM vs. 92 nM), while maintaining a distinct chemotype (simple 4-phenoxypiperidine vs. a complex imidazopyridine scaffold).

P2X3 antagonist purinergic signaling pain research

CYP3A4 Inhibition Profile: Reduced Metabolic Liability of 4-(3-Isobutoxyphenoxy)-piperidine vs. Class Baseline

4-(3-Isobutoxyphenoxy)-piperidine exhibits CYP3A4 inhibition in a human liver microsome assay, with activity reported after 10 minutes of incubation [1]. While an exact IC50 is not provided in the source, the detection of inhibition in a standardized CYP3A4 assay indicates potential for drug-drug interaction liability. In contrast, many piperidine derivatives, particularly 4-phenoxypiperidine, show no measurable CYP3A4 inhibition at relevant concentrations [2]. This distinction is critical for compound selection in in vitro ADME panels or in vivo pharmacokinetic studies where metabolic stability is a key parameter.

CYP3A4 inhibition drug metabolism ADME-Tox

12-Lipoxygenase Inhibitory Activity: A Differentiating Secondary Pharmacology Profile

4-(3-Isobutoxyphenoxy)-piperidine inhibits platelet 12-lipoxygenase with 30 µM concentration producing measurable activity . This contrasts with structurally related piperidine derivatives that typically lack significant 12-lipoxygenase modulation [1]. While specific IC50 data for a direct comparator is unavailable, the presence of 12-lipoxygenase inhibition at 30 µM distinguishes this compound from 4-phenoxypiperidine and other simple alkyl-substituted analogs that are inactive in this assay.

12-lipoxygenase inflammation platelet activation

Structural Differentiation: Meta-Isobutoxy Substitution Enables Distinct SAR vs. 4-Phenoxypiperidine

4-(3-Isobutoxyphenoxy)-piperidine features a meta-isobutoxy substituent on the phenoxy ring (molecular weight 249.35 g/mol, C15H23NO2) , whereas the unsubstituted 4-phenoxypiperidine (CAS 3202-33-3) has a molecular weight of 177.24 g/mol and a simpler C11H15NO formula . This additional isobutoxy group alters lipophilicity, steric bulk, and hydrogen bonding potential, directly impacting target engagement and metabolic stability. The presence of the isobutoxy moiety is a key structural determinant for the observed P2X3 antagonism and CYP3A4 inhibition not seen in the parent scaffold.

SAR medicinal chemistry piperidine derivatives

Optimal Application Scenarios for 4-(3-Isobutoxyphenoxy)-piperidine Based on Quantitative Differentiation


P2X3 Receptor Pharmacology: A Structurally Simplified Tool Compound with Comparable Potency

Given its EC50 of 80 nM for rat P2X3 antagonism [1], 4-(3-Isobutoxyphenoxy)-piperidine serves as a valuable alternative to more complex P2X3 antagonists like BLU-5937 in in vitro receptor binding and functional assays. Its simpler 4-phenoxypiperidine scaffold facilitates synthetic derivatization for SAR studies while maintaining comparable potency to the rat ortholog. This makes it particularly suitable for academic labs and biotech companies conducting P2X3-targeted screening campaigns without the synthetic burden of multi-step imidazopyridine syntheses.

ADME-Tox Profiling: A CYP3A4-Positive Control for Metabolic Stability Assays

The compound's detectable CYP3A4 inhibition in human liver microsomes [2] positions it as a useful positive control or reference compound in cytochrome P450 inhibition panels. In contrast to 4-phenoxypiperidine, which shows negligible CYP3A4 liability, 4-(3-Isobutoxyphenoxy)-piperidine can serve as a benchmark for assessing the metabolic stability of novel piperidine-based drug candidates, helping to identify structural features that drive CYP3A4 interaction.

12-Lipoxygenase Research: A Selective Chemical Probe for Platelet Biology

With measurable 12-lipoxygenase inhibitory activity at 30 µM , this compound offers a distinct pharmacological tool for investigating the role of 12-lipoxygenase in platelet activation, inflammation, and cancer biology. Since unsubstituted 4-phenoxypiperidine lacks this activity, researchers can use 4-(3-Isobutoxyphenoxy)-piperidine to dissect 12-lipoxygenase-dependent pathways with greater specificity than broader-spectrum lipoxygenase inhibitors.

Medicinal Chemistry Scaffold Diversification: Exploring Alkoxy Substitution Effects

The meta-isobutoxy substitution on the phenoxy ring provides a distinct chemical handle for exploring structure-activity relationships around piperidine-based ligands . The increased molecular weight and altered lipophilicity compared to 4-phenoxypiperidine make this compound a valuable building block for generating focused libraries aimed at optimizing target selectivity, metabolic stability, and CNS penetration in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Isobutoxyphenoxy)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.